Piperazine Base Content: 35% w/w in Citrate vs. 42% in Phosphate — Implications for Dose Equivalence in Anthelmintic Formulation
Procurement of tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate (piperazine citrate, 3:2 salt) must account for its piperazine base content of approximately 35% w/w [1]. This is materially lower than piperazine phosphate (42% w/w) and comparable to piperazine adipate (37% w/w). In dose-equivalence terms, 100 mg of piperazine hexahydrate is equivalent to approximately 110 mg of piperazine citrate, 104 mg of piperazine phosphate, and 120 mg of piperazine adipate [2]. Failure to adjust for salt-form base content when substituting between salts can result in up to a 20% deviation in delivered piperazine dose.
| Evidence Dimension | Piperazine base content (% w/w of salt form) |
|---|---|
| Target Compound Data | Piperazine citrate (3:2) pentahydrate: ≈35% w/w piperazine base (anhydrous basis) |
| Comparator Or Baseline | Piperazine phosphate: ≈42% w/w; Piperazine adipate: ≈37% w/w; Piperazine hexahydrate: ≈44% w/w |
| Quantified Difference | Citrate delivers 6.7% (absolute) less piperazine base than phosphate, and 2% less than adipate, per unit mass of salt |
| Conditions | Calculated from salt stoichiometry and molecular weights; validated by pharmacopeial assay specifications |
Why This Matters
Directly impacts gravimetric formulation of anthelmintic dosage forms; substitution without base-content adjustment creates dosing errors of up to 20% in veterinary and human applications.
- [1] SlideShare. Piperazine derivatives are used for animal treatment. Each salt contains a different quantity of piperazine: sulphate 46%, citrate 35%, chloride 48%, hexahydrate 44%, adipate 37%, phosphate 42%. Published July 20, 2016. View Source
- [2] Dieutri.vn. Piperazin dosage equivalence: 100 mg piperazine hexahydrate ≈ 104 mg phosphate ≈ 120 mg adipate ≈ 110 mg citrate. Published 2011. View Source
